molecular formula C7H4ClIN2 B1593287 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1015610-31-7

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1593287
CAS No.: 1015610-31-7
M. Wt: 278.48 g/mol
InChI Key: HHPQMGPENICAAD-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold in Chemical Research

The pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole (B17877), is recognized as a "privileged structure" in medicinal chemistry. nih.gov This is due to its recurring presence in biologically active compounds, particularly in the development of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a critical regulatory role in almost all aspects of cell biology, and their dysregulation is implicated in numerous diseases, including cancer.

The 7-azaindole scaffold is structurally similar to the adenine (B156593) fragment of adenosine (B11128) triphosphate (ATP) and can act as an ATP mimic, binding to the catalytic domain of kinases. nih.gov Its defining feature is the ability to form two crucial hydrogen bonds with the "hinge region" of protein kinases, a key interaction for potent inhibition. nih.gov The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group acts as a hydrogen bond donor. This bidentate binding capacity has made the 7-azaindole scaffold a foundational element in the design of numerous kinase inhibitors. nih.gov

Furthermore, azaindoles are considered bioisosteres of indoles and purines, meaning they have similar shapes and electronic properties. nih.gov Replacing an indole (B1671886) or purine (B94841) core with an azaindole scaffold can modulate a compound's physicochemical properties, such as solubility and lipophilicity, potentially improving its drug-like characteristics and creating novel intellectual property. nih.gov This strategic substitution has been successfully employed in fragment-based drug discovery (FBDD) programs. nih.gov

Overview of Halogenated Pyrrolo[2,3-b]pyridine Derivatives in Academic Investigation

Halogen atoms, particularly chlorine, bromine, and iodine, are frequently incorporated into molecular scaffolds in medicinal chemistry. evitachem.com The introduction of halogens can significantly influence a molecule's conformation, metabolic stability, and binding affinity to its biological target. More importantly, halogens serve as versatile synthetic handles for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

In the context of the pyrrolo[2,3-b]pyridine scaffold, halogenation is a key strategy for creating libraries of diverse compounds for biological screening. nih.gov The differential reactivity of various halogens (I > Br > Cl) allows for site-selective modifications. For example, a di-halogenated compound like a chloro-iodo-azaindole can undergo a palladium-catalyzed reaction at the more reactive C-I bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This sequential functionalization enables the precise and independent introduction of various substituents at specific positions around the core scaffold. nih.govnih.gov This approach is fundamental in structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to optimize its biological activity and properties.

Research Context of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine as a Core Structure

This compound is primarily utilized in chemical research as a specialized building block for the synthesis of more complex molecules. bldpharm.com Its value lies in the specific placement of two different halogen atoms on the 7-azaindole core. This di-halogenation pattern provides chemists with two distinct points for chemical modification, with the iodine at position 5 being more susceptible to palladium-catalyzed cross-coupling reactions than the chlorine at position 4.

This differential reactivity allows for a controlled, stepwise synthesis. A research group might first perform a Suzuki or Sonogashira reaction at the C5-iodo position to introduce a specific aryl or alkynyl group. Subsequently, a different transformation, such as a nucleophilic aromatic substitution or another cross-coupling reaction under more forcing conditions, can be carried out at the C4-chloro position.

This strategic approach is crucial for building highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives, which have been investigated as potent inhibitors of various kinases, such as Focal Adhesion Kinase (FAK). nih.gov The ability to independently introduce three different substituents (at N1, C4, and C5) paves the way for the versatile application of the 7-azaindole core in developing selective kinase inhibitors. nih.gov While not directly a therapeutic agent itself, this compound represents a key starting material for the discovery of new and potent biologically active compounds. nih.govevitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPQMGPENICAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640168
Record name 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015610-31-7
Record name 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 5 Iodo 1h Pyrrolo 2,3 B Pyridine and Its Analogs

Strategies for Pyrrolo[2,3-b]pyridine Core Construction

The foundational step in synthesizing the target compound and its analogs is the assembly of the bicyclic pyrrolo[2,3-b]pyridine (7-azaindole) core. Chemists have developed several effective methods, ranging from classical named reactions to modern multicomponent strategies.

Cyclization reactions are a cornerstone for building the pyrrolo[2,3-b]pyridine framework. These methods typically involve forming one of the two heterocyclic rings onto a pre-existing partner ring.

Classic approaches have been adapted for this purpose, including modifications of the Madelung and Fischer-Indole syntheses. rsc.org More contemporary methods often rely on cyclo-condensation reactions. For instance, new substituted 1H-pyrrolo[2,3-b]pyridines can be effectively produced through a two-component reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and various active methylene (B1212753) compounds in the presence of acid. ajol.inforesearchgate.net In this process, the pyridine (B92270) ring is constructed onto the existing pyrrole (B145914). The mechanism involves the addition of the pyrrole amino group to a carbonyl or cyano group, followed by cyclization to form the pyridine ring. researchgate.net

Other cyclization strategies developed for isomeric azaindoles can also be conceptually applied. The Bartoli reaction, which involves reacting nitro-pyridines with vinyl Grignard reagents, and the reductive cyclization of enamines are prominent examples. nbuv.gov.ua Tandem reactions, such as a Sonogashira coupling followed by an intramolecular cyclization, provide an efficient, one-pot route to the fused ring system. nbuv.gov.ua

Multicomponent reactions (MCRs) have emerged as powerful tools for rapidly assembling complex molecular architectures from three or more starting materials in a single operation. rsc.org This strategy offers high atom economy and efficiency, making it attractive for creating libraries of diverse heterocyclic compounds.

An efficient three-component reaction has been developed for the synthesis of polyfunctionalized tetrahydrocyclopenta nbuv.gov.uarsc.orgpyrrolo[2,3-b]pyridine derivatives. nih.gov This reaction proceeds by combining alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines, leading to the rapid construction of a complex tricyclic system containing the pyrrolo[2,3-b]pyridine core. nih.gov The application of MCRs has also been highlighted in the synthesis of related scaffolds like pyrrolo[2,3-d]pyrimidines, demonstrating the broad utility of this approach in generating medicinally relevant heterocycles. nih.gov

Selective Halogenation Procedures for the Pyrrolo[2,3-b]pyridine Scaffold

Introducing chlorine and iodine atoms at specific positions on the pyrrolo[2,3-b]pyridine ring is critical for creating the title compound. This requires highly selective halogenation methods that can differentiate between the various C-H bonds of the scaffold.

The synthesis of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine typically involves a stepwise halogenation sequence. The process often starts with a pre-functionalized pyridine or pyrrole. A common precursor is 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole). nih.govguidechem.com

Once the 4-chloro scaffold is obtained, the subsequent iodination must be directed specifically to the C5 position. Direct electrophilic iodination of the pyrrolo[2,3-b]pyridine ring system can be challenging, as substrates often show a preference for substitution at the C3 position of the pyrrole ring. rsc.org However, by carefully selecting reagents and conditions, regioselectivity can be achieved. For the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine system, direct iodination at the C5 position is successfully performed using N-Iodosuccinimide (NIS) in DMF. chemicalbook.com This suggests a viable pathway for the synthesis of the title compound.

General strategies for the C4-halogenation of pyridines often involve activating the ring, for example, by forming a pyridine N-oxide, which directs electrophiles to the C4 position. nih.gov

The pyrrole nitrogen plays a crucial role in the electronic nature and reactivity of the entire ring system. To control the regioselectivity of halogenation and other electrophilic substitution reactions, the pyrrole nitrogen is often protected with an electron-withdrawing group. researchgate.net

The use of protecting groups is essential for preventing unwanted side reactions on the electron-rich pyrrole ring and for directing functionalization towards the pyridine ring. For example, the trimethylsilylethoxymethyl (SEM) group is used to protect the nitrogen of 4-chloro-7-azaindole (B22810) before subsequent iodination and cross-coupling reactions. nih.gov Similarly, the triisopropylsilyl (TIPS) group serves the same purpose, enabling selective functionalization at the C5 position after its installation. guidechem.com These protecting groups reduce the nucleophilicity of the pyrrole ring, thereby enhancing the selectivity of reactions on the pyridine portion of the molecule. The influence of such groups is profound, and their presence or absence can dramatically alter the outcome of a reaction, as seen in cross-coupling, where a Boc protecting group was found to decrease regioselectivity. researchgate.net

Cross-Coupling Reactions for Functionalization of Halogenated Pyrrolo[2,3-b]pyridines

The di-halogenated nature of this compound and its isomers makes them exceptionally versatile building blocks. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, stepwise functionalization using palladium-catalyzed cross-coupling reactions.

The C-I bond is significantly more reactive towards the oxidative addition of palladium catalysts than the more stable C-Cl bond. This reactivity difference enables chemoselective cross-coupling reactions. For instance, in a 4-chloro-2-iodo-pyrrolo[2,3-b]pyridine system, a Suzuki-Miyaura coupling with a boronic acid occurs exclusively at the C2-iodo position, leaving the C4-chloro position intact for subsequent transformations. nih.gov This remaining chloro group can then be functionalized in a separate step, for example, through a Buchwald-Hartwig amination to introduce a nitrogen-based substituent. nih.gov

A variety of cross-coupling reactions have been successfully applied to halogenated pyrrolopyrimidine and pyrrolopyridine scaffolds, including Suzuki, Stille, Sonogashira, and Heck reactions. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. The table below summarizes examples of these transformations on related scaffolds, illustrating the power of this methodology.

Table 1: Examples of Cross-Coupling Reactions on Halogenated Pyrrolopyridine Scaffolds To view the full dataset, please scroll horizontally.

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProductReference
Suzuki-Miyaura4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃, K₂CO₃, 1,4-dioxane/water, 100 °C4-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine nih.gov
Buchwald-Hartwig AminationProduct from aboveSecondary AmineRuPhos/XPhos Pd G2 catalyst4-Amino-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine nih.gov
Suzuki2,4-Dichloropyrrolo[2,3-d]pyrimidineArylboronic acidPd(PPh₃)₄, Na₂CO₃, 60-70 °C2-Chloro-4-aryl-pyrrolo[2,3-d]pyrimidine (Selective at C4) researchgate.net
Stille4-Chloro-2-pivaloylamino-pyrrolo[2,3-d]pyrimidineTributylvinylstannanePdCl₂(PPh₃)₂, THF, reflux2-Pivaloylamino-4-vinylpyrrolo[2,3-d]pyrimidine researchgate.net
Sonogashiratert-Butyl (4-iodopyridin-3-yl)carbamateTerminal AlkynePd/Cu catalyst, heat (tandem coupling/cyclization)2-Substituted-1H-pyrrolo[2,3-c]pyridine nbuv.gov.ua

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds and has been effectively applied to halo-7-azaindoles. For substrates like this compound, the reaction can be directed with high selectivity to the C5 position. Research on analogous systems, such as 6-chloro-3-iodo-7-azaindole, demonstrates that arylation occurs exclusively at the iodo-substituted position under standard Suzuki conditions, leaving the chloro-substituent intact for subsequent transformations. organic-chemistry.org

This chemoselectivity is crucial for the stepwise synthesis of polysubstituted 7-azaindoles. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, in combination with a phosphine (B1218219) ligand (e.g., SPhos) and a base like potassium carbonate or cesium carbonate. organic-chemistry.orgresearchgate.netnih.gov The reaction proceeds efficiently with a range of aryl and heteroaryl boronic acids, tolerating both electron-donating and electron-withdrawing groups on the coupling partner. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-7-Azaindoles


SubstrateBoronic AcidCatalyst/LigandBaseSolventTemperatureYieldReference
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol60 °C85% nih.gov
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol60 °C93% nih.gov
4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/Water100 °C88% acs.org
4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine(4-(Hydroxymethyl)phenyl)boronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water80 °C78% acs.org

Data is based on analogous or isomeric systems to demonstrate typical reaction conditions and outcomes.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. When applied to di-halogenated 7-azaindoles, the strategy must again account for the differential reactivity of the C-I and C-Cl bonds. Studies on the isomeric 4-chloro-2-iodo-7-azaindole system revealed that attempted Buchwald-Hartwig amination led primarily to reduction at the C2-iodo position, indicating that palladium's oxidative addition to the C-I bond is significantly faster than the desired C-N coupling at the C4-chloro position. nih.gov

This finding dictates a clear synthetic strategy: C-C coupling (e.g., Suzuki) should be performed first at the iodo-position (C5), followed by C-N coupling at the chloro-position (C4). Alternatively, conditions specifically tailored for the amination of aryl chlorides can be employed. Research has shown that using robust catalyst systems, such as those based on RuPhos or XPhos ligands with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), can effectively aminate chloro-azaindoles at the C4 or C6 positions while leaving other positions untouched. beilstein-journals.org This approach allows for the coupling of a wide range of primary and secondary amines, including those with additional protic functional groups. beilstein-journals.org

Table 2: Conditions for Buchwald-Hartwig Amination of Chloro-7-Azaindoles


SubstrateAmineCatalyst/LigandBaseSolventTemperatureYieldReference
4-Chloro-7-azaindoleN-MethylpiperazineRuPhos Precatalyst / RuPhosLiHMDSToluene80 °C94% beilstein-journals.org
4-Chloro-7-azaindoleMorpholineRuPhos Precatalyst / RuPhosLiHMDSToluene80 °C91% beilstein-journals.org
6-Chloro-7-azaindoleIndolineRuPhos Precatalyst / RuPhosLiHMDSToluene80 °C95% beilstein-journals.org
4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePiperidineRuPhos Precatalyst / RuPhosLiHMDSToluene80 °C86% beilstein-journals.org

Data is based on analogous systems to demonstrate effective reaction conditions.

Ullmann Coupling and Related Reactions

The Ullmann reaction, a classical copper-catalyzed method for forming C-C, C-N, or C-O bonds, represents another potential strategy for derivatizing this compound. organic-chemistry.org Ullmann-type reactions are particularly useful for coupling aryl halides with nucleophiles like amines, phenols, and alcohols. organic-chemistry.orgnih.gov The reaction is typically performed at elevated temperatures using a copper(I) salt, such as CuI, as the catalyst and a base like K₂CO₃ or Cs₂CO₃. organic-chemistry.org The addition of a ligand, such as 1,10-phenanthroline (B135089) or picolinic acid, can often accelerate the reaction and allow for milder conditions. nih.gov

Given the higher reactivity of the C-I bond compared to the C-Cl bond, an Ullmann coupling on the target compound would be expected to occur selectively at the C5 position. This would provide a complementary method to palladium-catalyzed reactions for introducing aryl, amino, or alkoxy substituents.

Table 3: Potential Conditions for Ullmann-Type Coupling


TransformationNucleophileCatalyst/LigandBaseSolventGeneral ConditionsReference
C-N Coupling (Amination)Anilines, Alkylamines, N-HeterocyclesCuI / 1,10-PhenanthrolineK₃PO₄ or Cs₂CO₃DMF or Dioxane90-130 °C x-mol.com
C-O Coupling (Etherification)Phenols, AlcoholsCuI / Picolinic AcidK₃PO₄ or Cs₂CO₃DMSO or DMF100-120 °C x-mol.com
C-C Coupling (Biaryl Synthesis)Aryl Halide (self-coupling)Copper powderNoneDMF (high temp)>150 °C nih.gov

These are generalized conditions based on the Ullmann reaction literature and represent plausible routes for the selective functionalization of the C5-iodo position.

Other Derivatization Strategies for this compound

Beyond palladium and copper-catalyzed cross-coupling, other synthetic methods can be employed to functionalize the 4-chloro-5-iodo-7-azaindole scaffold. These strategies leverage the inherent electronic properties of the ring and the specific reactivity of the halogen substituents.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a viable pathway for functionalizing the C4 position. The electron-withdrawing effect of the pyridine nitrogen atom activates the C4-chloro substituent towards attack by nucleophiles. However, SₙAr reactions on unactivated halo-azaindoles often require forcing conditions, such as high temperatures and an excess of the nucleophile. nih.gov

In some cases, the reaction can be promoted by acid. For the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine system, acid-catalyzed amination with anilines has been studied in detail. nih.gov Interestingly, when this methodology was applied to the 4-chloro-5-iodo analog, the major product resulted from amination at C4 accompanied by deiodination at C5. nih.gov This indicates that the reaction conditions, particularly in an acidic medium, can lead to complex or undesired side reactions, highlighting the need for careful optimization to achieve selective substitution at the C4 position while preserving the C5-iodo group.

Functional Group Interconversions (e.g., Halogen-Metal Exchange)

Halogen-metal exchange is a powerful technique for converting an aryl halide into an organometallic nucleophile, which can then react with a wide variety of electrophiles. Due to the much greater lability of the C-I bond, treatment of this compound with an organolithium reagent (like n-BuLi or t-BuLi) or a Grignard reagent (like i-PrMgCl) at low temperatures is expected to result in selective metal-halogen exchange at the C5 position. nih.gov The resulting C5-lithiated or C5-magnesiated species can be trapped with electrophiles such as aldehydes, ketones, carbon dioxide, or silyl (B83357) chlorides to introduce a diverse array of functionalities. It is crucial to perform this reaction at low temperatures to prevent side reactions, such as attack on the pyridine ring. nih.govnih.gov

Another relevant functional group interconversion is the nickel-catalyzed dechlorination/deuteration, which has been demonstrated on 1H-pyrrolo[2,3-b]pyridine heterocycles. acs.org This suggests that nickel catalysis could provide an alternative route for selectively activating the C-Cl bond under specific conditions.

Electrophile-Promoted Cyclizations

Electrophile-promoted cyclization is a sophisticated strategy for building fused ring systems. This approach would require initial functionalization of the this compound core, typically at the pyrrole nitrogen (N1), with a moiety containing a tethered nucleophile, such as an alkyne or alkene. For instance, N-alkynylated pyrroles can undergo intramolecular cyclization in the presence of an electrophile like iodine (iodocyclization) to form new fused heterocyclic rings. organic-chemistry.orgx-mol.com

A hypothetical strategy for the target compound could involve:

N-alkylation or N-acylation of the pyrrole nitrogen with a suitable terminal alkyne.

An electrophile-promoted 5-endo-dig or 6-endo-dig cyclization, where the alkyne attacks an electrophile (e.g., I₂, PhSeBr) and the resulting intermediate is trapped by the pyridine nitrogen or another part of the molecule.

While not directly documented for this specific di-halogenated substrate, this strategy is well-precedented for building complex heterocyclic architectures from simpler pyrrole and pyridine precursors. beilstein-journals.orgx-mol.com The success of such a reaction would depend on managing the reactivity of the existing halogen atoms and achieving the desired regioselectivity in the cyclization step.

Considerations for Scalable Synthesis in Academic and Industrial Contexts

The transition of a synthetic route from a laboratory setting to an industrial scale for a compound such as this compound, a key intermediate in the development of various therapeutic agents, presents a unique set of challenges and considerations. google.com While academic synthesis often prioritizes novelty and diversity, industrial production must focus on safety, cost-effectiveness, robustness, and environmental impact.

The choice of reagents and catalysts is another critical factor. Laboratory-scale syntheses might employ expensive or hazardous reagents that are not feasible for large-scale production. For example, the use of palladium catalysts, common in cross-coupling reactions to form the pyrrolo[2,3-b]pyridine core, requires careful optimization for industrial applications. nih.gov Challenges can arise, such as the preferential oxidative addition of palladium at different positions on the heterocyclic ring, which can lead to undesired side products and complicate purification. nih.gov Industrial processes would necessitate the selection of highly efficient and selective catalysts that can be used in low loadings and are easily removed from the final product.

Furthermore, process safety and environmental considerations are paramount in an industrial setting. The use of large quantities of flammable solvents, pyrophoric reagents, or toxic materials requires stringent safety protocols and engineering controls. The generation of waste, both liquid and solid, must be minimized to comply with environmental regulations and reduce disposal costs. google.comgoogle.com Green chemistry principles, such as the use of safer solvents and the reduction of derivatization steps, are increasingly being integrated into industrial synthetic design.

The regulatory landscape also plays a significant role. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates must be conducted in accordance with Good Manufacturing Practices (GMP). This includes rigorous documentation, quality control, and validation of all synthetic and analytical procedures to ensure the purity and consistency of the final product.

Chemical Reactivity and Transformation Studies of 4 Chloro 5 Iodo 1h Pyrrolo 2,3 B Pyridine

Reactivity of the Halogen Substituents (Chloro and Iodo)

The presence of two different halogen atoms on the pyridine (B92270) ring of the 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine core is central to its synthetic utility. The chloro and iodo groups exhibit predictable and differential reactivity, which allows for selective and sequential functionalization.

Differential Reactivity of Chloro vs. Iodo Groups in Cross-Coupling

In metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This difference is primarily attributed to the lower bond dissociation energy of the C-I bond, which facilitates a faster rate of oxidative addition to the metal catalyst, a key step in catalytic cycles like those of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. acs.org

This reactivity difference enables chemoselective cross-coupling at the C5-iodo position while leaving the C4-chloro position intact for subsequent transformations. nih.gov For example, Suzuki-Miyaura cross-coupling reactions can be performed to introduce aryl or heteroaryl groups at the C5-position with high selectivity. acs.orgnih.gov This strategy is fundamental in building molecular complexity, allowing for a stepwise approach to synthesizing polysubstituted 7-azaindole (B17877) derivatives.

Table 1: Selective Cross-Coupling Reactions

Reaction TypeReactive SiteCatalyst/ReagentsOutcomeReference
Suzuki-Miyaura CouplingC5-IodoPd(PPh₃)₄, K₂CO₃Selective arylation at the C5 position, C4-Cl remains. nih.gov
Sonogashira CouplingC5-IodoPdCl₂(PPh₃)₂, CuI, Et₃NSelective alkynylation at the C5 position due to higher reactivity of the C-I bond. nih.gov
Buchwald-Hartwig AminationC4-ChloroPd catalyst (e.g., RuPhos Pd G2), baseC-N bond formation at the C4 position, often performed after C5 functionalization. nih.gov

Role of Halogens in Directing Further Substitutions

Beyond their role as leaving groups in cross-coupling, the halogen substituents electronically influence the 7-azaindole core, directing the regioselectivity of other transformations. The electron-withdrawing inductive effects of both chlorine and iodine deactivate the pyridine ring toward electrophilic attack.

However, these halogens are pivotal in directed metalation reactions. In halogen-metal exchange processes, the order of reactivity is typically I > Br > Cl, making the C5-iodo position the preferential site for lithiation using organolithium reagents. Furthermore, the electron-withdrawing nature of the C4-chloro substituent increases the acidity of the proton at the C3 position on the pyrrole (B145914) ring, making it susceptible to deprotonation by strong bases. This effect can be exploited for regioselective functionalization at C3, demonstrating how the electronic properties of the halogens can be harnessed to control reaction outcomes at different positions on the heterocyclic scaffold.

Electrophilic Aromatic Substitution Patterns on the Pyrrolo[2,3-b]pyridine Core

For the unsubstituted 7-azaindole, electrophilic attack, such as nitration and halogenation, occurs preferentially at the C3 position of the pyrrole ring, which is the most nucleophilic site. researchgate.netresearchgate.net In this compound, the presence of the two deactivating halogen groups on the pyridine ring further disfavors electrophilic attack on that ring. Therefore, any SEAr reactions would be strongly directed toward the pyrrole ring. Iodine-catalyzed C-H chalcogenation of functionalized 7-azaindoles, for instance, has been shown to be highly regioselective for the C3 position. acs.org

An alternative strategy to modulate reactivity involves N-oxidation of the pyridine nitrogen. Treatment of 7-azaindole with an oxidizing agent like mCPBA forms the N-oxide, which alters the electronic distribution and can direct electrophiles to the C4 position. researchgate.net This N-oxide can subsequently be removed via deoxygenation. researchgate.net

Nucleophilic Substitution Reactions and Site Selectivity

The C4-chloro substituent serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C4 position by stabilizing the negatively charged Meisenheimer intermediate. nih.govnih.gov This makes the selective displacement of the chloride with various nucleophiles, such as amines, a synthetically valuable and widely used transformation. nih.govnih.gov

The site selectivity is pronounced; the C4-chloro position is significantly more activated toward SNAr than the C5-iodo position. This differential reactivity allows for a modular synthetic approach: the C4-chloro group can be replaced by a nucleophile, followed by a metal-catalyzed cross-coupling reaction at the C5-iodo position, or vice versa. nih.gov This orthogonality is a cornerstone of the synthetic chemistry of this scaffold, enabling the construction of diverse molecular architectures. Studies on related 4-chloropyrrolopyrimidines have shown that amination reactions can be effectively carried out with a range of aniline (B41778) derivatives. nih.gov

Table 2: Site Selectivity in Nucleophilic Substitution

PositionHalogenReaction TypeReactivityReasonReference
C4ChloroNucleophilic Aromatic Substitution (SNAr)HighActivated by the electron-withdrawing pyridine nitrogen. nih.gov
C5IodoNucleophilic Aromatic Substitution (SNAr)LowLess activated for SNAr compared to the C4 position. More prone to cross-coupling.

Oxidation and Reduction Reactions on the Pyrrolo[2,3-b]pyridine Core

The 7-azaindole core can undergo both oxidation and reduction reactions, which can be used strategically in multi-step syntheses.

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form a 7-azaindole N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). acs.orgresearchgate.net This transformation is significant because the resulting N-oxide alters the electronic properties of the ring system. It can facilitate electrophilic substitution at positions that were previously unreactive, such as C4 and C6. acs.orgresearchgate.net Following the desired substitution, the N-oxide functionality can be removed through deoxygenation, typically with reagents like phosphorus trichloride (B1173362) (PCl₃), to restore the 7-azaindole core. researchgate.net

Reduction: The halogen substituents on the this compound scaffold can be susceptible to reduction under certain catalytic conditions. For instance, during palladium-catalyzed coupling reactions, reductive dehalogenation can occur as a side reaction. In the development of a synthetic route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, attempted amination of a related 2-iodo derivative resulted in reduction at the C2 position, replacing the iodo group with hydrogen. nih.gov Similarly, studies on the related isomer 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine revealed that deiodination was a significant competing reaction during acid-promoted amination in water. nih.gov These findings indicate that the iodo group, in particular, can be labile under reductive conditions, a factor that must be considered during reaction design.

Applications in Medicinal Chemistry Research

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine as a Privileged Scaffold for Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine framework, also known as 7-azaindole (B17877), is recognized as a privileged scaffold in medicinal chemistry. This designation stems from its proven ability to serve as a core structural motif for ligands that bind to a diverse range of biological targets, particularly protein kinases. The N-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine is an important precursor for reactions that are sensitive to the NH group, such as metalation experiments and coupling reactions. nih.gov The introduction of chloro and iodo substituents at the 4- and 5-positions, respectively, further enhances its utility. The iodine atom is particularly useful for facilitating metal-catalyzed cross-coupling reactions, while the chlorine at the 4-position acts as a leaving group for nucleophilic substitutions, making this compound a versatile starting material for creating libraries of potential drug candidates.

Mimicry of Purine (B94841) Rings and Bioisosteric Replacements

A fundamental reason for the success of the 1H-pyrrolo[2,3-b]pyridine scaffold is its function as a bioisostere of the purine ring system. nih.gov Purines are vital components of nucleic acids and key players in cellular signaling, most notably as the core of adenosine (B11128) triphosphate (ATP). Many enzymes, especially kinases, have evolved to bind ATP in a specific pocket. The 1H-pyrrolo[2,3-b]pyridine core mimics the bicyclic structure and hydrogen bonding pattern of the adenine (B156593) base in ATP. This mimicry allows derivatives of this scaffold to act as competitive inhibitors, occupying the ATP-binding site of kinases and blocking their enzymatic activity. nih.gov This strategy of bioisosteric replacement is a cornerstone of modern drug design, and the 7-azaindole core is a prime example of its successful application. nih.gov

Design of Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binder," a critical feature for many kinase inhibitors. nih.govnih.govresearchgate.net The nitrogen atoms in the bicyclic system form key hydrogen bonds with the backbone amide residues of the "hinge region" that connects the N- and C-lobes of the kinase catalytic domain. This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable platform for other parts of the molecule to make additional favorable contacts, thereby increasing potency and selectivity. The this compound intermediate is an ideal starting point for developing such inhibitors, as the 4- and 5-positions can be functionalized to target specific features of the desired kinase.

Specific Kinase Targets (e.g., FGFRs, BTK, JAK3, c-Met, CSF1R, LRRK2)

Derivatives built upon the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed to target a wide array of protein kinases implicated in various diseases.

Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is linked to numerous cancers. Researchers have designed potent FGFR inhibitors using the 1H-pyrrolo[2,3-b]pyridine core as a hinge-binding motif. nih.govrsc.org In one study, optimization led to the discovery of compound 4h , which showed potent pan-FGFR inhibitory activity. nih.govrsc.org

Bruton's Tyrosine Kinase (BTK): As a key regulator of B-cell development and activation, BTK is a target for treating B-cell malignancies and autoimmune diseases. Reversible BTK inhibitors have been developed using the 1H-pyrrolo[2,3-b]pyridine scaffold as the hinge-binding core, leading to potent lead molecules with anti-arthritic effects in animal models. nih.gov

Janus Kinase 3 (JAK3): JAK3 plays a crucial role in cytokine signaling within the immune system, making it a target for immunomodulatory drugs. jst.go.jpnih.govnih.gov A series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were synthesized and found to be potent and selective JAK3 inhibitors. jst.go.jpnih.govnih.gov Compound 14c from one study was identified as a potent, moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on T-cell proliferation. jst.go.jpnih.gov

c-Met: The c-Met kinase is a proto-oncogene whose dysregulation is associated with cancer progression. The related pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged structure for c-Met inhibitory activity.

Colony-Stimulating Factor 1 Receptor (CSF1R): Pexidartinib, a drug approved for treating tenosynovial giant cell tumor, inhibits CSF1R and features a central pyridine (B92270) ring connected to a pyrrolopyridine group.

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are linked to Parkinson's disease. While many LRRK2 inhibitors are based on pyrimidine (B1678525) or pyridazine (B1198779) cores, the related pyrrolo[2,3-d]pyrimidine scaffold has been used to design potent and highly selective LRRK2 inhibitors. acs.orgnih.govnih.gov

Compound/SeriesTarget Kinase(s)Key Findings
1H-pyrrolo[2,3-b]pyridine derivatives FGFR1, FGFR2, FGFR3Compound 4h showed potent pan-FGFR inhibition with IC50 values of 7, 9, and 25 nM, respectively. nih.govrsc.org
1H-pyrrolo[2,3-b]pyridine derivatives BTKIdentified reversible inhibitors with excellent selectivity and in vivo efficacy in a mouse model of collagen-induced arthritis. nih.gov
1H-pyrrolo[2,3-b]pyridine-5-carboxamides JAK3Compound 14c was a potent and moderately selective JAK3 inhibitor. jst.go.jpnih.gov Compound 31 showed potent JAK3 inhibition and good oral bioavailability. nih.gov
1H-pyrrolo[2,3-b]pyridine derivatives RSK2A derivative, compound B1 , exhibited an IC50 of 1.7 nM against RSK2. nih.gov
Nortopsentin analogues CDK1Compounds 1f, 3f, 1l were identified as CDK1 inhibitors. acs.org
Hinge Region Interactions and Binding Modes

Molecular docking and co-crystallization studies have confirmed the binding mode of 1H-pyrrolo[2,3-b]pyridine-based inhibitors. nih.gov The scaffold typically forms two crucial hydrogen bonds with the kinase hinge region: one between the pyrrole (B145914) N-H and a backbone carbonyl group (like E562 in FGFR1), and another between the pyridine nitrogen (N7) and a backbone N-H group (like A564 in FGFR1). nih.gov This conserved binding pattern anchors the molecule, allowing substituents at other positions, such as the 5-position, to interact with other regions of the ATP-binding site to enhance potency and selectivity. For instance, introducing a trifluoromethyl group at the 5-position of a 1H-pyrrolo[2,3-b]pyridine inhibitor allowed for a hydrogen bond with the amino acid G485 in FGFR1, improving activity. nih.gov

Development of Anticancer Agents

Given that dysregulated kinase activity is a hallmark of cancer, many inhibitors derived from the this compound scaffold are developed as anticancer agents. acs.orgimist.ma

Studies have demonstrated the potent antiproliferative effects of various 1H-pyrrolo[2,3-b]pyridine derivatives against a range of cancer cell lines. rsc.orgnih.govacs.orgimist.ma For example, nortopsentin analogues based on this scaffold were found to reduce the proliferation of diffuse malignant peritoneal mesothelioma (DMPM) cells and induce a caspase-dependent apoptotic response. acs.org Another study identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent inhibitors of RSK2, a kinase involved in tumor cell growth and survival, with compound B1 showing strong anti-proliferation activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov

Compound/SeriesCancer Cell Line(s)Antiproliferative Activity (IC50)
Compound 4h 4T1 (Breast Cancer)Inhibited proliferation and induced apoptosis. rsc.org
Compound B1 MDA-MB-468 (Breast Cancer)0.13 µM nih.gov
Nortopsentin analogue 1f STO (Mesothelioma)Resulted in 73% tumor volume inhibition in vivo. acs.org
Nortopsentin analogue 3f STO (Mesothelioma)Resulted in 75% tumor volume inhibition in vivo. acs.org
Nortopsentin analogue 1l STO (Mesothelioma)Resulted in 58% tumor volume inhibition in vivo. acs.org

Exploration for Other Therapeutic Areas (e.g., antiviral, antimicrobial, immunomodulatory, CNS activity)

The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond oncology.

Immunomodulatory Activity: As inhibitors of kinases like JAK3 and BTK, derivatives of this scaffold are potent immunomodulators. nih.govjst.go.jpnih.govnih.gov They can suppress immune responses by interfering with cytokine signaling pathways, making them promising candidates for treating autoimmune diseases like rheumatoid arthritis and preventing organ transplant rejection. nih.govjst.go.jpnih.gov For example, compound 31 , a JAK3 inhibitor, was shown to prolong graft survival in a rat cardiac transplant model. nih.gov

Antiviral and Antimicrobial Activity: The broader class of pyrrolopyridines has been investigated for antimicrobial and antiviral properties. mdpi.com While specific studies focusing solely on this compound are less common, related structures have shown activity. For instance, derivatives of the isomeric pyrrolo[3,2-b]pyridine have demonstrated activity against resistant strains of E. coli. mdpi.com

Central Nervous System (CNS) Activity: The pursuit of inhibitors for CNS targets like LRRK2 for Parkinson's disease highlights the potential for this scaffold class to be adapted for neurological disorders, provided properties like brain penetration can be optimized. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly sensitive to the nature and position of substituents on the core ring system.

Position 1 (Pyrrole N-H): The nitrogen at position 1 is a key interaction point. While often left unsubstituted to act as a hydrogen bond donor, N-alkylation is a viable strategy for modulating activity. acs.org For instance, in the development of Haspin kinase inhibitors based on a related scaffold, methylation of the indole (B1671886) nitrogen was explored. nih.gov However, in a series of phosphodiesterase 4B (PDE4B) inhibitors, an N-methylated pyrrolo[3,2-b]pyridine analog was found to be inactive, demonstrating that the impact of substitution at this position is highly context-dependent. nih.gov

Position 3: This position is frequently used to introduce larger aryl or heterocyclic groups to probe deeper into the binding pocket of the target protein. In studies of PDE4B inhibitors, various substitutions at the amide portion connected to this position were explored to understand the effects on activity. nih.gov

Position 4 (Chloro): The chloro group at this position is a common feature in many kinase inhibitors based on this scaffold. It plays a significant role in anchoring the molecule within the ATP-binding site.

Position 5 (Iodo): The halogen at position 5 is a critical site for modification. In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, replacing a group at this position with a trifluoromethyl moiety led to a nearly 20-fold increase in activity against FGFR1. rsc.org This enhancement was attributed to the formation of a new hydrogen bond with a glycine (B1666218) residue (G485) in the kinase domain. nih.govrsc.org This position is also a key attachment point for side chains designed to interact with hydrophobic regions of the target protein. nih.gov

Position 6: Substitutions on the pyridine ring also influence the electronic properties and binding interactions of the molecule. For example, in a related pyrrolo[3,4-c]pyridine series developed as Spleen Tyrosine Kinase (SYK) inhibitors, a fluoro substitution at the 7-position (analogous to position 6 in the 2,3-b isomer) had a significant effect on activity. nih.gov

PositionSubstituent TypeImpact on Biological ActivityExample Target ClassReference
1 (N-H)Alkylation (e.g., Methyl)Can modulate selectivity and potency; effect is context-dependent.JAK1, PDE4B acs.orgnih.gov
3Aryl/Heterocyclic GroupsProbes binding pocket to enhance potency.PDE4B nih.gov
4ChloroActs as a key hinge-binding element.Kinases nih.gov
5TrifluoromethylSignificantly increases inhibitory activity by forming additional hydrogen bonds.FGFR1 rsc.org
6FluoroCan significantly affect potency (observed in related isomers).SYK nih.gov

Fine-tuning substituents on the 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful strategy for modulating binding affinity (how strongly a compound binds to its target) and selectivity (its preference for one target over others). nih.govnih.gov This is particularly crucial in the development of kinase inhibitors, where off-target activity can lead to undesirable side effects. researchgate.net

For example, a series of N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were designed as Janus kinase 1 (JAK1) inhibitors. Through strategic modifications, compound 38a was developed, which exhibited excellent potency for JAK1 and high selectivity over other JAK family members (JAK2, JAK3, and TYK2). acs.org Similarly, in the pursuit of B-RAF inhibitors, compounds 34e and 35 emerged with high inhibitory effects, showing IC₅₀ values of 0.085 µM and 0.080 µM, respectively, against the V600E mutant of B-RAF. nih.gov In another study, compound 11h was identified as a phosphodiesterase 4B (PDE4B) preferring inhibitor, demonstrating selectivity over the PDE4D isoform. nih.gov This selectivity is achieved by exploiting subtle differences in the amino acid composition of the binding sites, where specific substituents can form favorable interactions with one target but not another. acs.orgnih.gov

CompoundTargetBinding Affinity (IC₅₀)Key FeatureReference
35V600EB-RAF0.080 µMPotent B-RAF inhibition nih.gov
34eV600EB-RAF0.085 µMPotent B-RAF inhibition nih.gov
11hPDE4B0.11 µMSelective over PDE4D nih.gov
38aJAK1PotentHighly selective over JAK2, JAK3, TYK2 acs.org

Beyond target binding, the substituents on the pyrrolo[2,3-b]pyridine core profoundly influence a compound's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). In a computational study of pyrrolo[2,3-b]pyridine derivatives as potential V600E-BRAF inhibitors, several lead compounds were predicted to have desirable ADMET (T for toxicity) properties. ajchem-a.com Specifically, compounds 33 and 35 were predicted to be non-mutagenic in the AMES toxicity test, indicating a favorable safety profile. ajchem-a.com In a separate study on a related pyrrolo[3,4-c]pyridine isomer for RSV, derivative 13a demonstrated excellent bioavailability and a strong pharmacokinetic (PK) profile in rats. nih.gov Furthermore, in the development of PDE4B inhibitors, the lead compound 11h was found to possess an acceptable in vitro ADME profile, making it a suitable candidate for further preclinical testing. nih.gov These findings underscore the importance of optimizing substituents not only for biological activity but also for achieving the necessary drug-like properties for in vivo efficacy. nih.gov

Compound/SeriesPharmacokinetic FindingScaffoldReference
Compound 35Predicted to be non-mutagenic (AMES test) with desired PK properties.1H-pyrrolo[2,3-b]pyridine ajchem-a.com
Compound 13aShowed excellent bioavailability and a terrific PK profile in rats.pyrrolo[3,4-c]pyridine nih.gov
Compound 11hExhibited an acceptable in vitro ADME profile.1H-pyrrolo[2,3-b]pyridine nih.gov

Prodrug Strategies Involving Pyrrolo[2,3-b]pyridine Derivatives

While classical prodrug strategies are not extensively documented for the this compound scaffold itself, related advanced drug delivery approaches have been explored for its isomers. One such strategy involves the creation of Proteolysis-targeting chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that recruits a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

In a study focused on developing inhibitors for Haspin kinase, researchers synthesized conjugates based on the related 1H-pyrrolo[3,2-g]isoquinoline scaffold. nih.gov They prepared these molecules for potential use in a PROTAC approach by performing N-alkylation at the indole nitrogen to attach a linker suitable for connecting to an E3 ligase-binding moiety. Although the resulting conjugates in that particular study did not retain Haspin inhibitory potency, the work demonstrates a valid and modern strategy being applied to this class of heterocyclic compounds to modulate their mechanism of action. nih.gov This approach represents a shift from simple occupancy-based inhibition to inducing targeted protein degradation.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For the analogous compound, "4-chloro-1H-pyrrolo[2,3-b]pyridine," DFT calculations at the BLYP level have been performed. These calculations revealed a substantial HOMO-LUMO energy gap of 3.59 eV.

This large energy gap is indicative of high kinetic stability for the "4-chloro-1H-pyrrolo[2,3-b]pyridine" molecule. It suggests that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, making the compound less prone to reactions. The introduction of an iodine atom at the 5-position in "4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine" would likely influence the electronic distribution and orbital energies, though the fundamental stability of the pyrrolopyridine core is expected to remain a key feature.

Reactivity Indices and Stability Predictions

The stability of "4-chloro-1H-pyrrolo[2,3-b]pyridine" is further substantiated by the analysis of its bond critical points. The covalent nature of the N-C and C-C bonds within the pyrrolopyridine skeleton is established by large electron densities and highly negative Laplacian values. This indicates strong, stable covalent bonds forming the core structure.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for "this compound" are not detailed in the available literature, numerous studies on the broader class of "1H-pyrrolo[2,3-b]pyridine" derivatives highlight the scaffold's potential as a potent inhibitor for various protein kinases.

Elucidation of Binding Modes

Docking studies on derivatives of the "1H-pyrrolo[2,3-b]pyridine" scaffold have revealed key binding interactions within the active sites of protein kinases, such as Fibroblast Growth Factor Receptor (FGFR). These studies consistently show that the "1H-pyrrolo[2,3-b]pyridine" core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

Prediction of Inhibitory Activity

Based on the binding modes observed in related compounds, it is possible to predict the potential inhibitory activity of "this compound." For example, a series of "1H-pyrrolo[2,3-b]pyridine" derivatives have been identified as potent FGFR inhibitors. The inhibitory concentrations (IC50) for some of these derivatives are in the nanomolar range, indicating high potency.

One study led to the identification of a compound, 4h , which exhibited pan-FGFR inhibitory activities with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. sigmaaldrich.com This demonstrates the potential of the "1H-pyrrolo[2,3-b]pyridine" scaffold to produce highly active kinase inhibitors. The specific substitutions at the 4 and 5 positions of "this compound" would determine its unique inhibitory profile against various kinases.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.

A three-dimensional QSAR (3D-QSAR) study was conducted on a series of thirty-one "1H-pyrrolo[2,3-b]pyridine" derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target for colorectal cancer. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.

The resulting models showed strong reliability, with a Q² of 0.74 and an R² of 0.96 for the CoMSIA model. nih.gov The contour maps generated from these models provided insights into the structural requirements for potent TNIK inhibition. These maps can guide the design of new, more active compounds based on the "1H-pyrrolo[2,3-b]pyridine" scaffold. Although "this compound" was not explicitly included in this study, the findings provide a framework for understanding how its chloro and iodo substituents might influence its potential as a TNIK inhibitor. The steric and electrostatic properties of these halogens would interact with the fields defined in the QSAR models, allowing for a prediction of its likely activity.

Interactive Data Table: QSAR Model Reliability

Model
CoMFA 0.65 0.86
CoMSIA 0.74 0.96

Data from a 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors. nih.gov

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic fields. In studies involving the 7-azaindole (B17877) scaffold, CoMFA models have been developed to understand the structural features essential for inhibiting protein kinases like Trk A and Aurora B. nih.govresearchgate.net

The process involves aligning the compounds in a dataset and placing them in a 3D grid. The steric (shape-related) and electrostatic (charge-related) interaction energies are then calculated at each grid point using a probe atom. These energy values serve as the independent variables in a partial least squares (PLS) analysis to build a predictive model. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecule would likely increase or decrease its activity. For instance, a CoMFA model for a series of 7-azaindole derivatives targeting Trk A yielded a conventional determination coefficient (R²) of 0.98 and a leave-one-out cross-validation coefficient (Q²) of 0.51, indicating a statistically significant model. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that also evaluates steric and electrostatic fields but adds three other descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the intermolecular interactions required for activity. CoMSIA avoids some of the technical issues associated with CoMFA, such as the steepness of potential energy changes at close contacts.

For a set of 7-azaindole derivatives designed as Aurora B kinase inhibitors, a CoMSIA model proved to be more statistically robust than the corresponding CoMFA model, with a cross-validation value (r²cv) of 0.575 and a non-cross-validated correlation coefficient (r²) of 0.987. nih.gov The resulting contour maps from such an analysis provide crucial guidance for drug design, indicating where bulky, electron-withdrawing, hydrophobic, or hydrogen-bonding groups should be placed to enhance inhibitory potency. nih.govnih.gov

Illustrative 3D-QSAR Statistical Data for 7-Azaindole Derivatives

The following table presents typical statistical results from CoMFA and CoMSIA studies on a series of 7-azaindole derivatives, demonstrating the predictive power of these models. Note that this data is for the general scaffold, not specifically for this compound.

Modelq² (or r²cv)r² (or R²)r²_pred (or R²test)Compound SetTargetReference
CoMFA 0.510.980.7423 7-azaindolesTrk A Kinase researchgate.net
CoMSIA 0.640.980.8023 7-azaindolesTrk A Kinase researchgate.net
CoMSIA 0.5750.987Not Reported41 7-azaindolesAurora B Kinase nih.gov

q² (or r²cv): The cross-validated correlation coefficient, a measure of the model's internal predictive ability.

r² (or R²): The non-cross-validated correlation coefficient, indicating how well the model fits the training data.

r²_pred (or R²test): The predictive correlation coefficient for an external test set, a measure of the model's ability to predict the activity of new compounds.

Molecular Dynamics Simulations and Binding Free Energy Calculations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can predict how a ligand, such as a pyrrolo[2,3-b]pyridine derivative, binds to its target protein and assess the stability of the resulting complex. frontiersin.orgfrontiersin.org

In Silico Design of Novel this compound Analogs

The ultimate goal of computational investigations like 3D-QSAR and molecular dynamics is to facilitate the in silico (computer-based) design of new and improved molecules. The insights gained from CoMFA/CoMSIA contour maps and the detailed interaction patterns from MD simulations provide a roadmap for structural modifications. nih.govfrontiersin.org

For example, if a CoMSIA map indicates a favorable region for a hydrogen bond acceptor near a specific position on the pyrrolo[2,3-b]pyridine ring, medicinal chemists can synthesize analogs that incorporate a suitable functional group at that position. Similarly, if MD simulations show that a particular substitution causes instability or clashes with the protein, that modification can be avoided. This structure-based design process allows for the creation of novel compounds with predicted high activity, which can then be prioritized for synthesis and biological testing, saving significant time and resources. nih.gov Studies on the 7-azaindole scaffold have demonstrated that new potential inhibitors can be successfully designed based on these computational models. nih.gov

Advanced Analytical Techniques in Characterization and Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine. These methods provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR spectra provide critical data for confirming the identity and substitution pattern of the pyrrolo[2,3-b]pyridine core.

In a typical ¹H NMR spectrum, the protons of the pyrrole (B145914) and pyridine (B92270) rings, as well as the N-H proton, exhibit characteristic chemical shifts and coupling patterns. The precise chemical shifts can be influenced by the solvent used for analysis.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment, distinguishing between aromatic carbons and those adjacent to heteroatoms or substituents.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2
H-3
H-6
NH (H-1)
C-2
C-3
C-3a
C-4
C-5
C-6
C-7a

Note: The exact chemical shifts may vary depending on the solvent and instrument parameters. The table is illustrative of the type of data obtained.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for providing a highly accurate mass measurement, which helps to confirm the molecular formula, C₇H₄ClIN₂. googleapis.com

The mass spectrum typically shows the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. The isotopic pattern of these peaks is characteristic, reflecting the presence of chlorine and iodine atoms. Fragmentation patterns observed in the mass spectrum can offer additional structural information.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound within complex mixtures and confirming its molecular weight post-separation.

Table 2: Mass Spectrometry Data

Technique Ion Mode Observed m/z Molecular Formula
HRMS ESI+ C₇H₅ClIN₂⁺

Note: The observed m/z value would be very close to the calculated exact mass of the specified ion.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands would include the N-H stretching vibration of the pyrrole ring, C-H stretching and bending vibrations of the aromatic rings, and C-N stretching vibrations. The presence of the chloro and iodo substituents also influences the fingerprint region of the spectrum.

Table 3: Key Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretching
C-H (aromatic) Stretching
C=C, C=N (aromatic) Stretching
C-Cl Stretching
C-I Stretching

Note: The table presents expected regions for key functional groups.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound. These techniques are essential for ensuring that the compound is free from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of this compound. A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is then separated from any impurities on a stationary phase, and its elution is monitored by a detector, typically a UV detector. The purity is calculated based on the relative area of the peak corresponding to the compound of interest in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that offers higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. By using columns with smaller particle sizes, UPLC provides a more detailed assessment of the compound's purity, capable of separating even closely related impurities. This technique is particularly valuable in a research and development setting where high-purity compounds are essential for reliable biological and chemical screening.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
4-chloro-1H-pyrrolo[2,3-b]pyridine
4-iodo-1H-pyrrolo[2,3-b]pyridine
4-chloro-7-azaindole (B22810)
4-iodo-7-azaindole
N-oxide-7-azaindole
7-azaindole (B17877)
4-bromo-7-azaindole
4-methoxy-7-azaindole
5-chloro-7-azaindole
5-bromo-7-azaindole

Preparative Chromatography

Preparative chromatography is a crucial technique for the isolation and purification of specific compounds from a mixture. Unlike analytical chromatography, which aims to identify and quantify substances, the goal of preparative chromatography is to obtain a significant quantity of a purified substance for further use, such as subsequent reaction steps, structural elucidation, or biological testing. The principles are similar, involving a stationary phase and a mobile phase, but the scale is much larger, requiring columns with wider diameters and the capacity to handle higher sample loads.

For heterocyclic compounds like this compound, preparative column chromatography is a commonly employed purification method following synthesis. The choice of stationary phase and mobile phase system is critical for achieving effective separation from starting materials, reagents, and by-products.

Table 1: Examples of Preparative Chromatography Conditions for Related Azaindole Compounds

Compound TypeStationary PhaseMobile Phase (Eluent System)Reference
4-chloro-7-azaindole derivativeSilica (B1680970) GelPetroleum Ether (PE) / Ethyl Acetate (EA) (Gradient from 1:0 to 10:1) guidechem.com
Functionalized AzaindolesSilica GelMethanol (MeOH) / Chloroform (CHCl3) (Gradient from 0% to 5% MeOH) sci-hub.ru
Sensitive IodoaziridinesBasic Alumina (Activity IV)Hexane / Ethyl Acetate (EtOAc) (Gradient up to 5% EtOAc) nih.gov

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percent) of a sample. For a novel or synthesized chemical compound, elemental analysis serves as a critical test of its purity and confirmation of its empirical formula. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements are compared against the theoretically calculated values based on the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and stoichiometry.

For this compound, the molecular formula is established as C₇H₄ClIN₂. sigmaaldrich.com Based on this formula and the atomic weights of the constituent elements, the theoretical elemental composition can be calculated. This theoretical data provides a benchmark against which experimental results would be compared to verify the structure and purity of a synthesized sample.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.011784.07730.20
HydrogenH1.00844.0321.45
ChlorineCl35.453135.45312.73
IodineI126.901126.9045.58
NitrogenN14.007228.01410.06
Total 278.476 100.00

Note: The values are based on the molecular formula C₇H₄ClIN₂ and a total molecular weight of 278.48 g/mol . sigmaaldrich.com

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine?

Synthetic optimization requires addressing regioselectivity during halogenation and protecting group strategies. For example, halogenation at the 5-position (iodo) often competes with side reactions due to the electron-rich pyrrolopyridine core. A multistep approach involving selective N-protection (e.g., methoxymethyl or SEM groups) can mitigate undesired substitutions . High-resolution X-ray diffraction and DFT studies (e.g., bond critical point analysis) validate intermediate structures and electronic properties, ensuring regiochemical fidelity .

Q. How is the electronic structure of this compound characterized experimentally and computationally?

Experimental charge density analysis via high-resolution X-ray diffraction (100 K) reveals covalent N–C and C–C bonds with electron densities of 2.07–2.74 e Å⁻³ and Laplacian values of −11.37 to −19.20 e Å⁻⁵, confirming aromatic stability . DFT studies (BLYP functional) complement this by calculating HOMO-LUMO gaps (~3.59 eV), indicating high kinetic stability and potential reactivity at electrophilic sites .

Q. What analytical techniques are critical for purity assessment and structural validation?

  • NMR : Distinguishes regioisomers via chemical shifts (e.g., ¹H NMR δ 8.2–8.5 ppm for pyrrole protons).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₄ClIN₂).
  • X-ray crystallography : Resolves ambiguities in halogen positioning and hydrogen bonding networks (e.g., N–H⋯N interactions) .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in functionalizing this compound?

The 5-iodo group exerts steric hindrance, directing electrophilic substitutions to the 4-chloro position. Computational modeling (e.g., Fukui indices) identifies the 3-position as nucleophilic, enabling Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for derivatization . Competing pathways, such as C–H activation vs. halogen displacement, require careful control of catalysts (e.g., Pd(PPh₃)₄) and temperature .

Q. What strategies address solubility challenges in biological assays for pyrrolo[2,3-b]pyridine derivatives?

  • Prodrug approaches : Introduce phosphate or ester groups (e.g., methyl benzoate derivatives) to enhance aqueous solubility .
  • Co-solvents : Use DMSO/PEG mixtures (<5% v/v) to maintain compound stability while minimizing cytotoxicity .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for in vivo kinase inhibition studies .

Q. How can structural modifications enhance FGFR inhibitory activity?

Derivatives with 5-(trifluoromethyl) or 3-(arylsulfonyl) groups show improved FGFR1-3 binding (IC₅₀ < 25 nM) by forming hydrogen bonds with Asp641 and hydrophobic interactions in the ATP pocket . SAR studies highlight:

Substituent PositionFunctional GroupFGFR1 IC₅₀ (nM)Key Interactions
5CF₃7H-bond with Gly485
3SO₂Ph9Hydrophobic packing
1SEM25Solubility enhancement

Q. How are contradictions in biological activity data resolved for analogs?

Discrepancies between in vitro kinase assays and cellular efficacy often arise from off-target effects or metabolic instability. Mitigation strategies include:

  • Selectivity profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target binding .
  • Metabolic stability assays : LC-MS/MS analysis of microsomal degradation identifies susceptible sites (e.g., iodophenyl groups prone to dehalogenation) .

Q. What computational tools predict intermolecular interactions in crystal packing?

Hirshfeld surface analysis and CrystalExplorer quantify intermolecular contacts (e.g., C–H⋯Cl, π-π stacking) that stabilize polymorphs. For 4-Chloro-5-iodo analogs, π-π interactions (centroid distance 3.8 Å) and hydrogen bonds (N–H⋯N, 2.32 Å) dominate packing .

Methodological Notes

  • Synthetic protocols : Avoid NaH in moisture-sensitive steps; use Bu₄N⁺HSO₄⁻ for phase-transfer alkylation .
  • Data interpretation : Correlate DFT-calculated electrostatic potentials with experimental XRD to validate reactive sites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.